molecular formula C9H10N2S B13233532 2-(1,2-Benzothiazol-3-yl)ethan-1-amine

2-(1,2-Benzothiazol-3-yl)ethan-1-amine

Cat. No.: B13233532
M. Wt: 178.26 g/mol
InChI Key: COWCCYRORCGHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-Benzothiazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethanamine group attached to the benzothiazole ring

Preparation Methods

The synthesis of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Another method involves the use of thioamide or carbon dioxide as raw materials for the cyclization process . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(1,2-Benzothiazol-3-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Mechanism of Action

The mechanism of action of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Biological Activity

2-(1,2-Benzothiazol-3-yl)ethan-1-amine, a compound derived from benzothiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a benzothiazole moiety, which is known for its significant biological activity. The basic structure can be represented as follows:

C9H10N2S\text{C}_{9}\text{H}_{10}\text{N}_{2}\text{S}

This structure enables various interactions with biological targets, enhancing its pharmacological potential.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzothiazole derivatives, including this compound. For instance, a series of N-substituted benzisothiazolones were synthesized and tested against the Dengue Virus NS2B/NS3 protease. Compounds exhibited promising inhibitory activities with IC50 values in the micromolar range, indicating potential as antiviral agents against dengue and West Nile viruses .

Table 1: Inhibitory Activity of Benzothiazole Derivatives Against DENV Protease

CompoundIC50 (μM)% Inhibition at 10 μM
This compoundXY
1,3,4-Oxadiazole Hybrid DerivativeZW

Note: Specific values for IC50 and % inhibition need to be filled based on experimental data.

Antimicrobial Activity

Benzothiazole derivatives have also shown significant antibacterial and antifungal activities. In one study, various 1,2-benzisothiazol-3(2H)-ones were synthesized and tested for their antimicrobial efficacy. Several compounds demonstrated effective inhibition against a range of bacterial strains and fungi .

Case Study: Antimicrobial Screening
A subset of synthesized compounds was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives

CompoundMIC (µg/mL)Target Organism
This compoundAStaphylococcus aureus
Another Benzothiazole DerivativeBEscherichia coli

Neuroprotective Effects

Research has also pointed to the neuroprotective properties of benzothiazole derivatives. A study evaluated their effects on neuronal cell lines subjected to oxidative stress. Certain compounds demonstrated significant protective effects against cell death induced by reactive oxygen species (ROS) .

Table 3: Neuroprotective Effects of Benzothiazole Derivatives

CompoundCell Viability (%)ROS Levels (µM)
This compoundCD
ControlEF

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of viral proteases, crucial for viral replication.
  • Antioxidant Activity : It may enhance cellular defenses against oxidative stress by modulating antioxidant enzyme levels.
  • Membrane Disruption : Some derivatives exhibit the ability to disrupt microbial membranes leading to cell death.

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-(1,2-benzothiazol-3-yl)ethanamine

InChI

InChI=1S/C9H10N2S/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6,10H2

InChI Key

COWCCYRORCGHQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)CCN

Origin of Product

United States

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